3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid
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Overview
Description
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a five-membered and a six-membered ring.
Mechanism of Action
Target of Action
The primary targets of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid are the FGFR4 (Fibroblast Growth Factor Receptor 4), vanin-1 enzyme , and 17β-HSD1 (17-beta-hydroxysteroid dehydrogenase type 1) . These targets play crucial roles in various biological processes such as cell growth, metabolism, inflammation, and hormone regulation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it acts as an inhibitor for the FGFR4, which is involved in cell growth and differentiation . It also inhibits the vanin-1 enzyme, which plays a significant role in metabolism and inflammation . Furthermore, it inhibits 17β-HSD1, which is involved in the regulation of steroid hormones .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting FGFR4, it can influence the pathway involved in cell growth and differentiation . Its inhibition of the vanin-1 enzyme affects metabolic pathways and inflammatory responses . By inhibiting 17β-HSD1, it can influence the pathways associated with steroid hormone regulation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its inhibitory effects on its targets. By inhibiting FGFR4, vanin-1, and 17β-HSD1, it can potentially influence cell growth, metabolism, inflammation, and hormone regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the spiro junction, often using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of other spirocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new pesticides and fungicides.
Comparison with Similar Compounds
Similar Compounds
- 8-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid
- Spirotetramat
- 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 3-amino-, 1,1-dimethylethyl ester
Uniqueness
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-8-5-10(6-11-8)3-1-7(2-4-10)9(13)14/h7H,1-6H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVRHHUTOFVGRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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